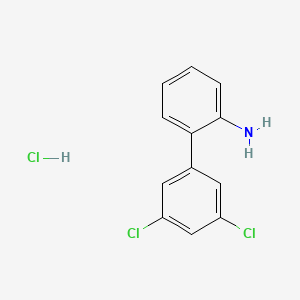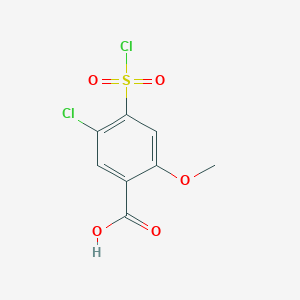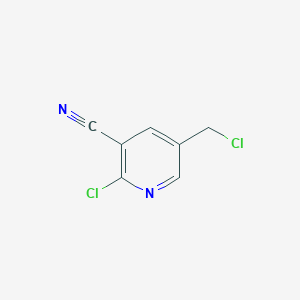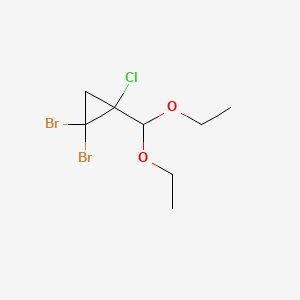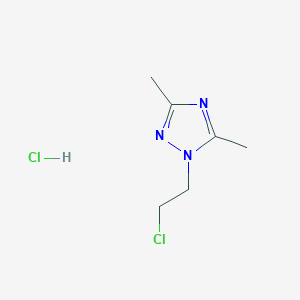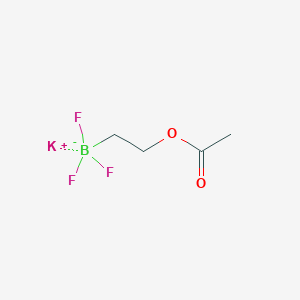
(2-乙酰氧基乙基)三氟硼酸钾
描述
Potassium (2-acetoxyethyl)trifluoroborate is a chemical compound with the molecular formula C4H7BF3KO2 . It has a molecular weight of 194 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20C .
Molecular Structure Analysis
The InChI code for Potassium (2-acetoxyethyl)trifluoroborate is 1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (2-acetoxyethyl)trifluoroborate, are known to be used in a variety of C–C bond forming reactions . They are versatile coupling partners and are present as reagents in a vast array of these reactions .Physical And Chemical Properties Analysis
Potassium (2-acetoxyethyl)trifluoroborate is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .科学研究应用
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Potassium (2-acetoxyethyl)trifluoroborate is used in the synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction is prominent for the facile synthesis of α-amino esters, where highly functionalized products are obtained from simple aldehydes, amines, and boronic acid precursors .
- Methods of Application or Experimental Procedures: The Petasis borono-Mannich reaction involves the use of aldehydes with an adjacent heteroatom directing group to form a boron “ate” complex. The boronic acid nucleophiles are then activated for further addition . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use and long-term stability .
Application in Cross-Coupling Reactions
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Potassium trifluoroborates, including Potassium (2-acetoxyethyl)trifluoroborate, are used as primary boron sources in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In Suzuki–Miyaura-type reactions, organoboron reagents, such as Potassium trifluoroborates, are coupled with organic halides in the presence of a palladium catalyst . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use, long-term stability, and compatibility with strong oxidative conditions .
- Results or Outcomes: The use of Potassium trifluoroborates in Suzuki–Miyaura-type reactions has expanded the palette of available boron reagents for cross-coupling reactions . This has led to the development of new synthetic routes and the creation of complex organic compounds .
Application in Epoxidation Reactions
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Potassium trifluoroborates, including Potassium (2-acetoxyethyl)trifluoroborate, are used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This reaction is a powerful tool for creating epoxides, which are cyclic ethers with a three-atom ring .
- Methods of Application or Experimental Procedures: In epoxidation reactions, unsaturated alkyl- or aryltrifluoroborates are treated with an oxidizing agent in the presence of Potassium trifluoroborates . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use, long-term stability, and compatibility with strong oxidative conditions .
- Results or Outcomes: The use of Potassium trifluoroborates in epoxidation reactions has led to the successful synthesis of epoxides . The reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
安全和危害
This compound is considered hazardous. It has been assigned the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
potassium;2-acetyloxyethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOSUAJRCOQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-acetoxyethyl)trifluoroborate | |
CAS RN |
1408168-77-3 | |
| Record name | Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



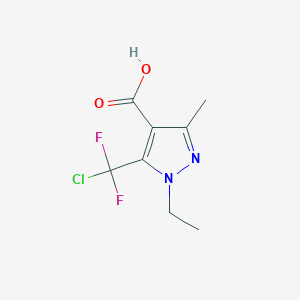
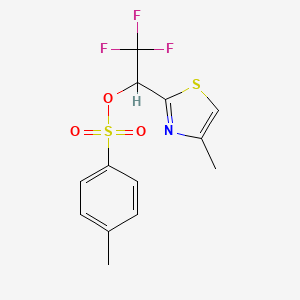
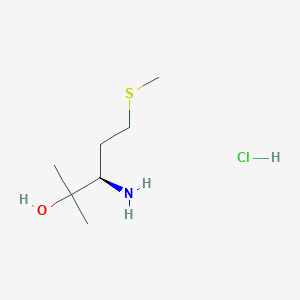
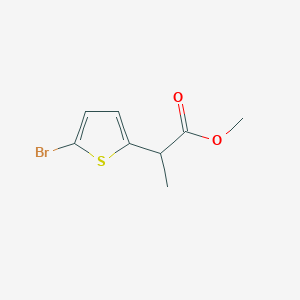
![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)
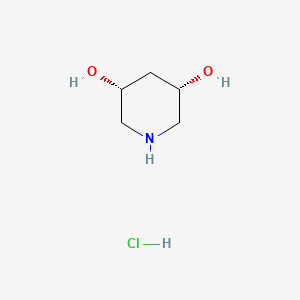
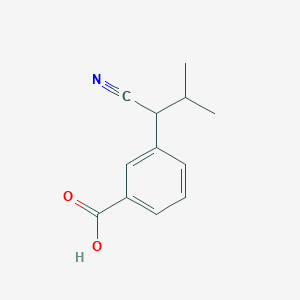
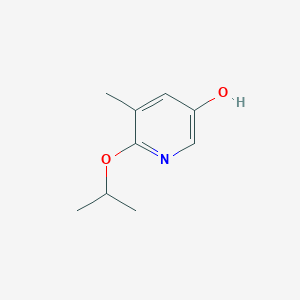
![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
